6-cyclopropyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the imidazole moiety: This can be done through nucleophilic substitution reactions using 2-methyl-1H-imidazole.
Final coupling and purification: The final product is obtained through coupling reactions and purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings and the imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used to investigate cellular pathways and molecular targets involved in disease processes.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1-methyl-1H-imidazole and 2-methyl-1H-imidazole share structural similarities.
Pyrazolopyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
6-CYCLOPROPYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and imidazole moieties contribute to its stability and reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N6O |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[4-(2-methylimidazol-1-yl)phenyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H24N6O/c1-3-11-29-22-20(14-25-29)19(13-21(27-22)16-4-5-16)23(30)26-17-6-8-18(9-7-17)28-12-10-24-15(28)2/h6-10,12-14,16H,3-5,11H2,1-2H3,(H,26,30) |
InChI Key |
QBWJZBLGJLOMQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=CN=C5C |
Origin of Product |
United States |
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